Aci-Coa

Acyl CoA, or Acyl-Coenzyme A, is a key molecule in lipid metabolism and energy production within cells. It plays a critical role as an activated form of fatty acids. In the cell, acyl groups are attached to coenzyme A (CoA), forming Acyl-CoA. This process requires ATP and serves as the starting point for various metabolic pathways.

Acyl CoAs are involved in several important biological processes such as beta-oxidation, where they are broken down into smaller units for energy production; ketogenesis, where fatty acids are converted to ketone bodies; and biosynthesis of cholesterol, phospholipids, and other lipids. They also serve as essential substrates in signaling pathways that regulate cellular functions.

In research settings, Acyl-CoA is widely used as a standard reference for studying lipid metabolism and related diseases. Its accurate quantification can provide valuable insights into metabolic disorders such as diabetes, obesity, and cardiovascular disease.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

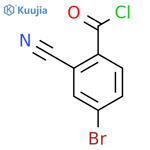

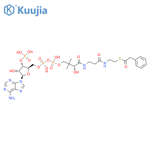

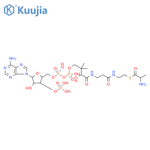

|

Phenylacetyl CoA | 7532-39-0 | C29H42N7O17P3S |

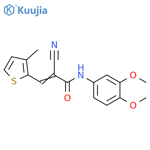

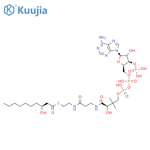

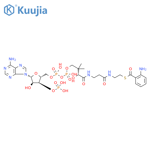

|

Coenzyme A, S-(3-hydroxydecanoate) | 6245-70-1 | C31H54N7O18P3S |

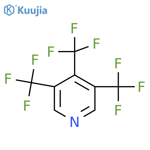

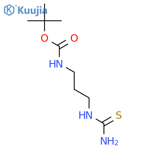

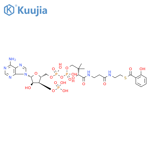

|

Carbamic acid, [3-[(aminothioxomethyl)amino]propyl]-,1,1-dimethylethyl ester | 270260-72-5 | C43H62N7O18P3S |

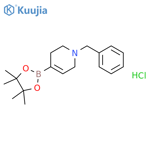

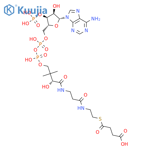

|

Coenzyme A, S-(hydrogen butanedioate) | 604-98-8 | C25H40N7O19P3S |

|

Coenzyme A, S-hexanoate, triammonium salt (9CI) | 799812-81-0 | C27H55N10O17P3S |

|

16:0 Coenzyme A, palmitoyl Coenzyme A (ammonium salt), powder | 799812-86-5 | C37H75N10O17P3S |

|

Coenzyme A, S-ester with thioalanine (8CI) | 6712-04-5 | C24H41N8O17P3S |

|

Coenzyme A, S-[4-hydrogen methylbutanedioate], (S)- (9CI) | 66311-13-5 | C26H42N7O19P3S |

|

Coenzyme A, S-(2-aminobenzoate) | 31143-02-9 | C28H41N8O17P3S |

|

Coenzyme A, S-(2-hydroxybenzoate) | 10478-66-7 | C28H40N7O18P3S |

Letteratura correlata

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Fornitori consigliati

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati